lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
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Overview
Description
lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: is a coordination compound that features a cobalt(III) center coordinated to three chiral diamine ligands and a counterion of tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride involves the coordination of cobalt(III) with (1S,2S)-1,2-diphenyl-1,2-ethanediamine ligands. The reaction typically occurs in a solvent such as ethanol or methanol under inert atmosphere conditions to prevent oxidation. The tetrakis[3,5-bis(trifluoromethyl)phenyl]borate counterion is introduced through a metathesis reaction with a suitable cobalt(III) precursor.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of coordination chemistry and metathesis reactions are generally scalable, suggesting that with appropriate optimization, larger-scale production could be feasible.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The cobalt(III) center can undergo redox reactions, potentially being reduced to cobalt(II) or oxidized to cobalt(IV) under specific conditions.
Substitution: The ligands coordinated to the cobalt center can be substituted with other ligands, depending on the reaction conditions and the nature of the incoming ligand.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products:
Redox Reactions: Cobalt(II) or cobalt(IV) complexes.
Substitution Reactions: New cobalt(III) complexes with different ligands.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a catalyst in various organic transformations, including asymmetric synthesis due to the chiral nature of the ligands.
Materials Science:
Biology and Medicine:
Biomimetic Studies: The compound can be used to model metalloenzymes and study their mechanisms.
Drug Development: Potential use in the design of metal-based drugs with specific targeting capabilities.
Industry:
Sensors: The compound’s unique properties can be exploited in the development of sensors for detecting specific molecules or ions.
Mechanism of Action
The mechanism by which lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride exerts its effects is largely dependent on its coordination environment and the nature of the ligands. The cobalt center can participate in various catalytic cycles, facilitating reactions through coordination and activation of substrates. The tetrakis[3,5-bis(trifluoromethyl)phenyl]borate counterion provides stability and solubility to the complex, allowing it to function effectively in different environments.
Comparison with Similar Compounds
Tris(ethylenediamine)cobalt(III) chloride: Similar coordination environment but lacks the chiral ligands and the unique counterion.
Cobalt(III) acetylacetonate: Another cobalt(III) complex with different ligands and applications.
Uniqueness:
Chirality: The use of chiral diamine ligands imparts unique stereochemical properties to the compound.
Counterion: The tetrakis[3,5-bis(trifluoromethyl)phenyl]borate counterion provides unique solubility and stability characteristics.
Properties
Molecular Formula |
C74H60BCl2CoF24N6 |
---|---|
Molecular Weight |
1629.9 g/mol |
IUPAC Name |
cobalt(3+);(1S,2S)-1,2-diphenylethane-1,2-diamine;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;dichloride |
InChI |
InChI=1S/C32H12BF24.3C14H16N2.2ClH.Co/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;3*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h1-12H;3*1-10,13-14H,15-16H2;2*1H;/q-1;;;;;;+3/p-2/t;3*13-,14-;;;/m.000.../s1 |
InChI Key |
VBGVXLBGSDZGOI-JQDMZEHKSA-L |
Isomeric SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Co+3] |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Co+3] |
Origin of Product |
United States |
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